molecular formula C6H8N2O B13095689 (R)-1-(pyrimidin-4-yl)ethanol

(R)-1-(pyrimidin-4-yl)ethanol

Cat. No.: B13095689
M. Wt: 124.14 g/mol
InChI Key: FCQKOPJZMPKYGR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(pyrimidin-4-yl)ethanol is a chiral alcohol with a pyrimidine ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(pyrimidin-4-yl)ethanol typically involves the reduction of pyrimidin-4-yl ketone using chiral reducing agents to ensure the desired enantiomer is obtained. Common reducing agents include borane complexes and chiral catalysts. The reaction is usually carried out under mild conditions to prevent over-reduction or side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(pyrimidin-4-yl)ethanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters and can be scaled up efficiently.

Chemical Reactions Analysis

Types of Reactions

®-1-(pyrimidin-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Tosyl chloride or thionyl chloride can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.

Major Products

    Oxidation: Pyrimidin-4-yl ketone or pyrimidin-4-yl aldehyde.

    Reduction: Pyrimidin-4-yl ethane.

    Substitution: Various substituted pyrimidin-4-yl derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(pyrimidin-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(pyrimidin-4-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(pyrimidin-4-yl)ethanol: The enantiomer of ®-1-(pyrimidin-4-yl)ethanol, with different stereochemistry.

    Pyrimidin-4-yl methanol: Lacks the chiral center and has different reactivity.

    Pyrimidin-4-yl ethane: The fully reduced form, with different chemical properties.

Uniqueness

®-1-(pyrimidin-4-yl)ethanol is unique due to its chiral nature, which can impart specific biological activity and selectivity in interactions with chiral environments, such as enzymes and receptors. This makes it a valuable compound in the development of enantioselective drugs and catalysts.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

(1R)-1-pyrimidin-4-ylethanol

InChI

InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3/t5-/m1/s1

InChI Key

FCQKOPJZMPKYGR-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC=NC=C1)O

Canonical SMILES

CC(C1=NC=NC=C1)O

Origin of Product

United States

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